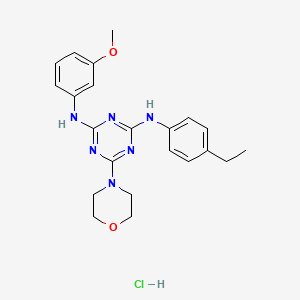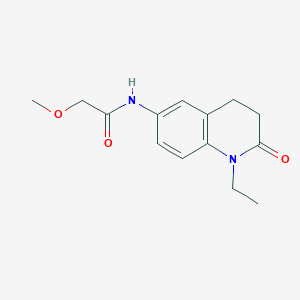![molecular formula C29H28N4O3S B2607258 2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 892386-52-6](/img/structure/B2607258.png)
2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyridopyranopyrimidine core, which is a fused ring system found in various bioactive compounds . The molecule also has a thioacetamide group attached to it, which is a common functional group in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives
Research on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives illustrates the reactivity and potential of pyrimidinone and pyrazolone compounds in medicinal chemistry. These compounds were explored for their potential as benzodiazepine receptor ligands, highlighting the importance of such heterocyclic compounds in developing therapeutic agents targeting the central nervous system (Bruni et al., 1994).
Antimicrobial and Antitumor Activities
Novel derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine and related compounds have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies underscore the role of heterocyclic compounds in addressing infectious diseases and cancer, with specific compounds showing promising activity against various pathogens and cancer cell lines (Elian et al., 2014).
Eigenschaften
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-17(2)19-9-11-22(12-10-19)31-25(35)16-37-29-24-13-23-21(15-34)14-30-18(3)26(23)36-28(24)32-27(33-29)20-7-5-4-6-8-20/h4-12,14,17,34H,13,15-16H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADLQMHGGXAASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)C(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
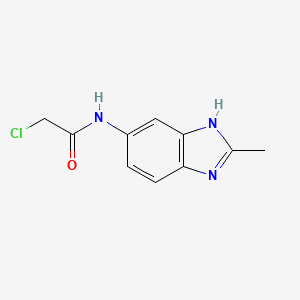
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)
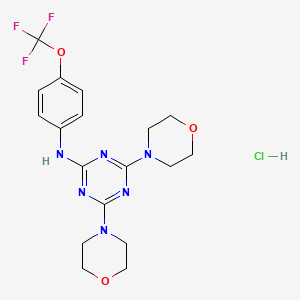
![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)
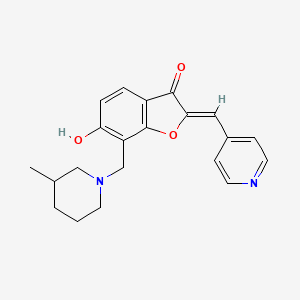
![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)
![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)
